2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
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Description
2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.15618354 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Tetrahydroquinoline Derivatives
Research has shown the successful synthesis and characterization of tetrahydroquinoline derivatives, which have been explored for their potential biological activities. For example, Asolkar et al. (2004) discovered a tetrahydroquinoline antibiotic from Janibacter limosus, highlighting the antibiotic potential of these compounds (Asolkar et al., 2004). Similarly, Khaligh (2014) developed an efficient synthesis method for polyhydroquinoline derivatives, suggesting their utility in various chemical and pharmaceutical applications (Khaligh, 2014).
Novel Organic Synthesis Methodologies
The research community has also focused on developing new methodologies for synthesizing these complex molecules. Fang et al. (2016) demonstrated a metal-free oxidative cross-dehydrogenative coupling method in aqueous media, providing a green chemistry approach to these compounds (Fang et al., 2016). This method signifies the importance of environmentally friendly processes in organic synthesis.
Pharmacological Potential
Studies have investigated the pharmacological implications of tetrahydroquinoline derivatives. For instance, Kalaria et al. (2014) synthesized polyhydroquinoline derivatives and evaluated them for antimalarial, antibacterial, and antitubercular activities, showcasing their potential as therapeutic agents (Kalaria et al., 2014). Another study by Mahmoud et al. (2018) focused on the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, further illustrating the diverse biological activities of these compounds (Mahmoud et al., 2018).
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-15-14(2)11-19(3,4)22(16(15)10-13)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOPRAATZNWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CN3C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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